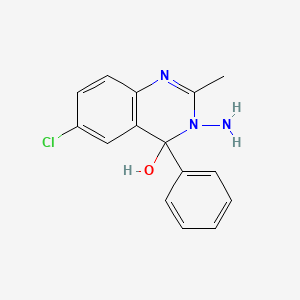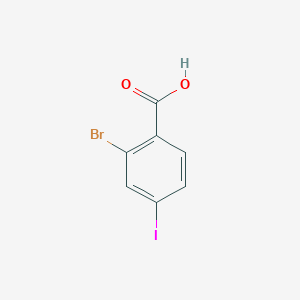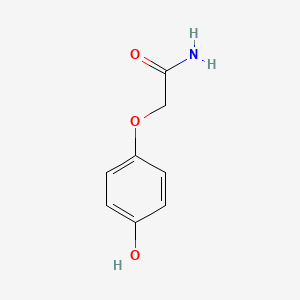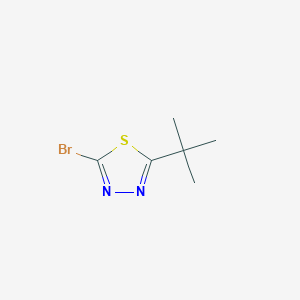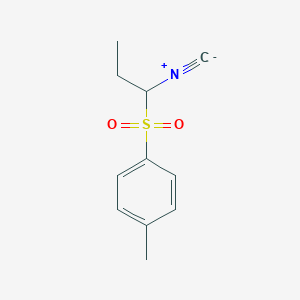
2-Bromo-5-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-isopropylpyridine, also known as 2BIPP, is a versatile chemical compound used in a variety of scientific applications. It is a heterocyclic aromatic compound, consisting of a pyridine ring with a bromine atom at the 2-position and an isopropyl group at the 5-position. 2BIPP is primarily used as a reagent in organic synthesis and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Computational Analysis
2-Bromo-5-isopropylpyridine and related bromo-substituted pyridines are key intermediates in various chemical syntheses and have significant applications in scientific research. These compounds are often utilized for their unique properties in spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Theoretical studies, such as density functional theory (DFT) calculations, enable the exploration of their optimized geometric structures, vibrational frequencies, and chemical shift values. For example, studies have shown that related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, have been characterized and analyzed using DFT to explore their non-linear optical (NLO) properties and interaction energies, showcasing their potential in material sciences and optoelectronics H. Vural & M. Kara, 2017.
Synthesis and Biological Activities
The bromo-substituted pyridines serve as crucial intermediates in the synthesis of novel compounds through palladium-catalyzed cross-coupling reactions. These synthetic pathways enable the development of pyridine-based derivatives with potential applications ranging from antimicrobial agents to materials for liquid crystals. For instance, novel pyridine derivatives synthesized via Suzuki cross-coupling reactions have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting the biological significance of these compounds Gulraiz Ahmad et al., 2017.
Material Science and Catalysis
In material science and catalysis, bromo-substituted pyridines are utilized as intermediates for the preparation of metal-complexing molecules, functionalized pyridines, and liquid crystalline materials. Efficient synthesis methods have been developed for brominated and dibrominated bipyridines and bipyrimidines, which are valuable for creating metal-complexing molecular rods, demonstrating their utility in constructing complex molecular architectures P. Schwab et al., 2002.
Antitumor Activity and Molecular Docking
The exploration of antitumor activities and molecular docking studies of bromo-substituted pyridine derivatives showcases their potential in drug discovery and medicinal chemistry. Compounds such as 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and evaluated for their stereochemistry's effect on anticancer activity, providing insights into the design of novel therapeutics Zhixu Zhou et al., 2015.
Electrochemical Applications
The electrochemical properties of bromo-substituted pyridines have been studied in the context of corrosion inhibition, demonstrating their effectiveness in protecting materials against corrosion in acidic environments. This application highlights the potential of these compounds in industrial and engineering applications to enhance material longevity and performance H. M. El-Lateef et al., 2015.
Safety and Hazards
2-Bromo-5-isopropylpyridine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .
Eigenschaften
IUPAC Name |
2-bromo-5-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQFSODNIHJIEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299381 |
Source


|
| Record name | 2-Bromo-5-(1-methylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142197-16-7 |
Source


|
| Record name | 2-Bromo-5-(1-methylethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142197-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(1-methylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

